9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Monoamine oxidase B inhibition Neurodegeneration target screening CNS chemical probe

9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine (CAS 62933-24-8) is a synthetic chlorinated derivative of the hexahydroindolo[2,3-a]quinolizine scaffold, a fused tetracyclic system combining an indole moiety with a quinolizidine ring. This compound belongs to the broader class of indoloquinolizidine alkaloids, which are structurally related to Corynanthe-type natural products and have been investigated for diverse pharmacological activities including vasodilation, CNS modulation, anticancer effects, and ion channel inhibition.

Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
CAS No. 62933-24-8
Cat. No. B11853429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
CAS62933-24-8
Molecular FormulaC15H15ClN2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESC1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)Cl
InChIInChI=1S/C15H15ClN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2
InChIKeyXEDMACSZGKIOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine – A Halogenated Indoloquinolizine Chemical Tool for CNS and Cardiovascular Target Screening


9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine (CAS 62933-24-8) is a synthetic chlorinated derivative of the hexahydroindolo[2,3-a]quinolizine scaffold, a fused tetracyclic system combining an indole moiety with a quinolizidine ring . This compound belongs to the broader class of indoloquinolizidine alkaloids, which are structurally related to Corynanthe-type natural products and have been investigated for diverse pharmacological activities including vasodilation, CNS modulation, anticancer effects, and ion channel inhibition [1]. A critical distinguishing feature is the chlorine atom at the 9-position of the indole ring, a substitution that directly influences electronic distribution, lipophilicity (calculated logP), and target engagement compared to its 9-unsubstituted, 9-methyl, 9-fluoro, and 9-bromo analogues . Notably, this compound has been profiled in BindingDB/ChEMBL with a documented IC₅₀ of 210 nM against human recombinant monoamine oxidase B (MAO-B) [2], providing a quantifiable anchor for target-based differentiation within this compound family.

Why 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine Cannot Be Interchanged with Other 9-Substituted or Unsubstituted Indoloquinolizine Analogues


The hexahydroindolo[2,3-a]quinolizine scaffold is not a pharmacologically uniform template; the identity of the 9-position substituent fundamentally alters target engagement profiles, physicochemical properties, and metabolic fate. The 9-chloro derivative carries a moderately electron-withdrawing halogen that increases lipophilicity (MW 258.74 g/mol) relative to the 9-fluoro analogue (MW 242.29 g/mol) while maintaining a smaller steric footprint than the 9-bromo variant (MW ~303–319 g/mol for mono-bromo derivatives) [1]. The unsubstituted parent indolo[2,3-a]quinolizine (MW 218.25 g/mol) lacks the electronic modulation provided by halogen substitution, while the 9-methyl analogue (MIQ, MW 240.34 g/mol, CAS 16008-64-3) has been studied primarily for CNS pharmacology and distinct metabolic pathways involving urinary and fecal metabolites in rats [2]. Critically, published patent literature demonstrates that 9-bromo-hexahydroindoloquinolizines were developed as intermediates for 10-bromo-vincaminic acid esters with vasodilatory applications, a therapeutic direction orthogonal to the MAO-B inhibitory activity documented for the 9-chloro compound [3]. These divergent biological profiles mean that generic substitution across 9-position variants risks selecting a compound with irrelevant or absent activity for the intended screening or optimization campaign.

Quantitative Differentiation Evidence for 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine Versus Closest Structural Analogues


MAO-B Inhibition: 9-Chloro Derivative Demonstrates a Quantifiable IC₅₀ of 210 nM, While 9-Methyl Analogue (MIQ) Has No Reported MAO-B Activity

The 9-chloro derivative has a documented IC₅₀ of 210 nM for inhibition of human recombinant MAO-B, measured in an insect cell microsome assay using kynuramine as substrate and monitoring 4-hydroxyquinoline formation [1]. In contrast, the 9-methyl analogue (MIQ, CAS 16008-64-3) has been investigated for CNS pharmacology and metabolic fate (oral dosing at 200 mg/kg in rats) but has no published MAO-B inhibitory activity in the curated ChEMBL/BindingDB databases [2]. This represents a target engagement divergence: the 9-chloro substitution enables MAO-B interaction at sub-micromolar concentrations, whereas the 9-methyl substitution directs pharmacological investigation toward alternative CNS targets unrelated to MAO-B.

Monoamine oxidase B inhibition Neurodegeneration target screening CNS chemical probe

Halogen Series Physicochemical Comparison: 9-Chloro Substitution Balances Lipophilicity and Steric Bulk Differently from 9-Fluoro and 9-Bromo Analogues

Within the 9-halogenated hexahydroindolo[2,3-a]quinolizine series, the molecular weight and lipophilicity increase progressively: 9-fluoro (C₁₅H₁₅FN₂, MW 242.29 g/mol, CAS 62933-29-3), 9-chloro (C₁₅H₁₅ClN₂, MW 258.74 g/mol, CAS 62933-24-8), and 9-bromo (C₁₅H₁₅BrN₂, MW 303.20 g/mol for the mono-bromo hexahydro form) [1][2]. The chlorine atom provides a moderate electron-withdrawing effect (Hammett σₘ ≈ 0.37 for Cl vs. 0.34 for F and 0.39 for Br) with intermediate van der Waals radius (175 pm for Cl vs. 147 pm for F and 185 pm for Br), offering a balanced steric-electronic profile for probing halogen-sensitive binding pockets [3]. The 9-bromo derivatives have been explicitly developed for vasodilatory applications as intermediates to vincaminic acid esters (US Patent 4,456,607) [2], while the 9-fluoro analogue (CAS 62933-29-3) lacks published biological activity data in curated databases, limiting its utility as a characterized probe.

Halogen series SAR Physicochemical property optimization Lead optimization chemical tool

Metabolic Fate Divergence: 9-Chloro Substitution Precludes the Metabolic Pathway Characterized for the 9-Methyl Analogue (MIQ)

The 9-methyl analogue (MIQ) undergoes extensive metabolic conversion in rats following oral administration at 200 mg/kg, with urinary and fecal metabolites characterized by mass spectrometry [1]. The 7-oxo metabolite of MIQ was synthesized and found to be chromatographically distinct from the isolated in vivo metabolite M4, indicating a complex metabolic profile involving multiple oxidation pathways [2]. The 9-chloro substitution introduces a metabolically distinct halogen that is resistant to the oxidative metabolic pathways available to the 9-methyl group (e.g., CYP-mediated hydroxylation and subsequent conjugation). While direct comparative metabolic stability data between 9-Cl and 9-CH₃ derivatives are not yet published in a single study, the fundamental difference in metabolic liability—oxidative demethylation/ hydroxylation for 9-CH₃ vs. potential oxidative dehalogenation or direct conjugation for 9-Cl—constitutes a class-level inference that the two compounds will exhibit divergent metabolic half-lives and metabolite profiles [3].

Metabolic stability Drug metabolism Pharmacokinetic differentiation

Pharmacological Application Divergence: 9-Chloro Derivative Targets MAO-B, Whereas the Indoloquinolizine Scaffold Is Historically Patented for Vasodilation and Anticancer Applications

The indolo[2,3-a]quinolizine scaffold has been predominantly patented for vasodilatory applications: US Patent 4,057,551 claims 1-alkyl-octahydroindolo[2,3-a]quinolizines as vasodilatating agents with demonstrated cerebral and limb blood flow increases in narcotized dogs [1]. Substituted indolo[2,3-a]quinolizines have also been patented for cancer treatment via mitotic disruption and apoptosis induction (US Patent application 2011) [2]. The 9-chloro derivative, in contrast, is the only 9-substituted hexahydroindoloquinolizine with curated MAO-B inhibition data (IC₅₀ = 210 nM), representing a pharmacological direction not previously explored in the indoloquinolizine patent literature [3]. This target-based differentiation—MAO-B inhibition versus vasodilation or anticancer mitotic disruption—means the 9-chloro compound addresses a distinct screening application space.

Pharmacological target divergence Indoloquinolizine patent landscape Therapeutic application differentiation

Synthetic Accessibility and Scaffold Versatility: Hexahydroindoloquinolizine Core Enables Stereoselective Derivatization Not Available to Fully Aromatic Indoloquinolizine Analogues

The hexahydroindolo[2,3-a]quinolizine scaffold, including the 9-chloro derivative, retains saturation at multiple positions (C-2, C-3, C-4, C-6, C-7, C-12), providing stereogenic centers amenable to asymmetric synthesis and late-stage functionalization. Enantioselective synthetic routes to indolo[2,3-a]quinolizines have been established via imine formation from tryptophan esters followed by enantioselective reaction with silyloxydienes mediated by chiral boron Lewis acids, enabling incorporation of diverse substituents at the 1-position with stereochemical control [1]. In contrast, the fully aromatic indolo[2,3-a]quinolizine parent (CAS 239-15-6, C₁₅H₁₀N₂) lacks these saturated stereogenic centers and offers limited stereochemical diversification . The 9-chloro substituent on the hexahydro scaffold provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 9-position, a derivatization strategy not applicable to the 9-unsubstituted or 9-methyl analogues [2].

Synthetic tractability Stereoselective derivatization Scaffold diversification

Optimal Application Scenarios for 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine Based on Quantified Differentiation Evidence


MAO-B Inhibitor Screening and CNS Target-Based Chemical Probe Development

With a documented IC₅₀ of 210 nM against human recombinant MAO-B [1], this compound serves as the only publicly characterized MAO-B-active member of the 9-substituted hexahydroindoloquinolizine series. Researchers conducting MAO-B inhibitor screening for Parkinson's disease or neurodegenerative disorder programs should select this compound over the 9-methyl (MIQ), 9-fluoro, or 9-unsubstituted analogues, none of which have curated MAO-B inhibitory activity in BindingDB or ChEMBL. The compound can function as a starting point for structure-activity relationship (SAR) expansion around the indoloquinolizine scaffold targeting MAO-B, a target space distinct from the vasodilatory and anticancer applications historically associated with this scaffold class [2].

Halogen Series SAR Studies for 9-Position Optimization of Indoloquinolizine Scaffolds

The 9-chloro derivative occupies the central position in the F→Cl→Br halogen series, with a molecular weight of 258.74 g/mol compared to 242.29 (9-F) and ~303 (9-Br) [1]. For medicinal chemistry teams conducting systematic halogen scanning to probe electronic and steric requirements of a binding pocket, the 9-chloro variant provides the intermediate physicochemical profile necessary to bridge the gap between the under-characterized 9-fluoro compound and the vasodilator-biased 9-bromo analogues [2]. Its chlorine substituent also serves as a synthetic handle for subsequent Pd-catalyzed diversification via Suzuki or Buchwald-Hartwig coupling, enabling exploration of chemical space beyond simple halogen substitution.

Metabolic Stability Differentiation Studies Comparing 9-Halogenated vs. 9-Alkyl Indoloquinolizines

The established metabolic lability of the 9-methyl analogue (MIQ), which generates multiple urinary and fecal metabolites in rats at 200 mg/kg oral dosing [1], positions the 9-chloro derivative as a comparative probe for assessing the impact of halogen substitution on metabolic stability within this scaffold. Researchers investigating structure-metabolism relationships can use the 9-chloro compound alongside MIQ to determine whether chlorine substitution at the 9-position reduces oxidative metabolism relative to the 9-methyl group—a hypothesis grounded in the higher C–Cl bond dissociation energy and resistance to CYP-mediated hydroxylation [2]. This paired comparison can inform lead optimization decisions for indoloquinolizine-based drug candidates.

Asymmetric Synthesis Methodology Development Using a Halogen-Functionalized Chiral Template

The hexahydroindolo[2,3-a]quinolizine core, with its multiple stereogenic centers, has been accessed in enantiomerically pure form via tryptophan ester-derived imine cyclization with silyloxydienes under chiral Lewis acid catalysis [1]. The 9-chloro substituent adds a functional handle that persists through these stereoselective synthetic sequences, enabling the preparation of enantiopure building blocks suitable for further diversification. Synthetic methodology groups developing new asymmetric routes to polycyclic indole alkaloids can employ the 9-chloro derivative as a versatile intermediate, leveraging the chlorine atom for late-stage cross-coupling reactions that are not feasible with the 9-unsubstituted or 9-methyl congeners [2].

Quote Request

Request a Quote for 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.